molecular formula C16H24ClNO2 B14358238 2-Piperidin-1-ylethyl 2,6-dimethylbenzoate;hydrochloride CAS No. 90259-26-0

2-Piperidin-1-ylethyl 2,6-dimethylbenzoate;hydrochloride

Katalognummer: B14358238
CAS-Nummer: 90259-26-0
Molekulargewicht: 297.82 g/mol
InChI-Schlüssel: YVGGFRYDKCADTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Piperidin-1-ylethyl 2,6-dimethylbenzoate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is known for its significant role in the pharmaceutical industry due to its unique chemical structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-1-ylethyl 2,6-dimethylbenzoate;hydrochloride typically involves the esterification of 2,6-dimethylbenzoic acid with 2-piperidin-1-ylethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Piperidin-1-ylethyl 2,6-dimethylbenzoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Piperidin-1-ylethyl 2,6-dimethylbenzoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals

Wirkmechanismus

The mechanism of action of 2-Piperidin-1-ylethyl 2,6-dimethylbenzoate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Piperidin-1-ylethyl benzoate
  • 2,6-Dimethylbenzoic acid
  • Piperidine derivatives such as piperidine-4-carboxylic acid

Uniqueness

2-Piperidin-1-ylethyl 2,6-dimethylbenzoate;hydrochloride is unique due to its specific combination of the piperidine ring and the 2,6-dimethylbenzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

90259-26-0

Molekularformel

C16H24ClNO2

Molekulargewicht

297.82 g/mol

IUPAC-Name

2-piperidin-1-ylethyl 2,6-dimethylbenzoate;hydrochloride

InChI

InChI=1S/C16H23NO2.ClH/c1-13-7-6-8-14(2)15(13)16(18)19-12-11-17-9-4-3-5-10-17;/h6-8H,3-5,9-12H2,1-2H3;1H

InChI-Schlüssel

YVGGFRYDKCADTJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)C(=O)OCCN2CCCCC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.